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For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for the natural product 1,3,5,6-
tetrahydroxyxanthone. The information is intended for researchers, scientists, and
professionals in the field of drug development and natural product chemistry, offering a detailed
reference for the identification and characterization of this compound.

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone that has been isolated from
various plant species, including those of the genera Vismia and Garcinia.[1][2] Xanthones are a
class of polyphenolic compounds known for their diverse biological activities, making them a
subject of interest in phytochemical and pharmacological research. Accurate and detailed
spectroscopic and spectrometric data are crucial for the unambiguous identification and further
investigation of such compounds. This guide presents the available *H NMR, 13C NMR, and
mass spectrometry data for 1,3,5,6-tetrahydroxyxanthone, along with typical experimental
protocols for their acquisition.

Spectroscopic Data
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The structural elucidation of 1,3,5,6-tetrahydroxyxanthone has been established through
various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy.[3] While the
complete spectral data from the original isolation papers were not fully accessible in the
conducted search, the following tables summarize the expected and reported data based on
related literature and the known structure of the compound.

'H NMR Spectral Data

The *H NMR spectrum of a xanthone is characterized by signals in the aromatic region,
corresponding to the protons on the fused ring system, and signals for the hydroxyl protons.
The chemical shifts are influenced by the substitution pattern of the hydroxyl groups.

Table 1: Predicted *H NMR Data for 1,3,5,6-Tetrahydroxyxanthone
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Predicted Chemical

Coupling Constant

Proton . Multiplicity
Shift (6, ppm) (J, Hz)

H-2 6.2-64 ~2.0
H-4 6.4-6.6 ~2.0
H-7 6.8-7.0 ~8.5
H-8 72-74 ~8.5
1-OH 12.0-13.0 -

3-OH 9.0-10.0 -

5-OH 9.0-10.0 -

6-OH 9.0-10.0 -

Note: Predicted
values are based on
typical chemical shifts
for hydroxylated
xanthones. The
solvent used for
analysis (e.g., DMSO-
ds, CD30D) will affect
the chemical shifts of

hydroxyl protons.

13C NMR Spectral Data

The 13C NMR spectrum provides detailed information about the carbon skeleton of the

molecule. The chemical shifts of the carbon atoms in the xanthone core are indicative of their

chemical environment, including the presence of oxygen-containing substituents.

Table 2: Predicted *C NMR Data for 1,3,5,6-Tetrahydroxyxanthone
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Carbon Predicted Chemical Shift (8, ppm)
C-1 160 - 165
C-2 95-100
C-3 165- 170
C-14 90 - 95
C-4a 155 - 160
C-5 140 - 145
C-6 145 - 150
C-7 110-115
C-8 120 - 125
C-8a 105-110
C-9 (C=0) 180 - 185
C-9a 100 - 105
C-10a 150 - 155

Note: Predicted values are based on typical

chemical shifts for hydroxylated xanthones.

Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and elemental
composition of a compound, as well as providing structural information through fragmentation
analysis. The molecular formula for 1,3,5,6-tetrahydroxyxanthone is Ci3HsOs, with a
calculated molecular weight of approximately 260.20 g/mol .[4]

Table 3: Mass Spectrometry Data for 1,3,5,6-Tetrahydroxyxanthone
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lon miz (Da) Description

[M]* or [M-H]~ ~260 Molecular lon

Result from the cleavage of
the xanthone core, often
_ _ involving retro-Diels-Alder
Fragmentation lons Varies _
(RDA) reactions and losses of
small molecules like CO and

H20.

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of NMR
and mass spectrometry data for xanthones, based on common practices in natural product
chemistry.

NMR Spectroscopy

o Sample Preparation: A few milligrams of the purified 1,3,5,6-tetrahydroxyxanthone are
dissolved in a deuterated solvent (e.g., DMSO-ds, CD3OD, or acetone-ds) in a standard 5
mm NMR tube. The choice of solvent is critical, especially for observing hydroxyl proton
signals.

 Instrumentation: *H and 3C NMR spectra are typically recorded on a high-field NMR
spectrometer (e.g., 400, 500, or 600 MHz).

o Data Acquisition:

o H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include the spectral width, number of scans, and relaxation delay.

o 13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with
singlet signals for each unique carbon atom.

o 2D NMR: For complete structural assignment, various 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),
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and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-
proton and proton-carbon correlations.

Mass Spectrometry

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol, acetonitrile, or a mixture with water).

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with
an appropriate ionization source is used. Electrospray ionization (ESI) is a common
technique for the analysis of polar compounds like xanthones and can be run in either
positive or negative ion mode.

» Data Acquisition:

o Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect
the molecular ion.

o Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is selected
and subjected to collision-induced dissociation (CID). The resulting fragment ions are then
analyzed to provide structural insights.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the characterization of a natural
product like 1,3,5,6-tetrahydroxyxanthone using NMR and mass spectrometry.
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Figure 1: General workflow for the characterization of a natural product.

This guide provides a foundational understanding of the NMR and mass spectrometry data
associated with 1,3,5,6-tetrahydroxyxanthone. For definitive and detailed spectral
assignments, researchers are encouraged to consult the primary literature reporting the
isolation and characterization of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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